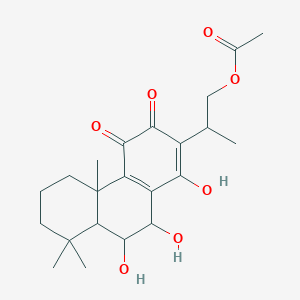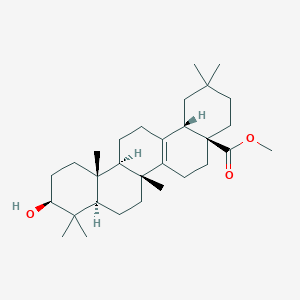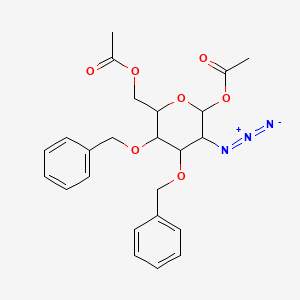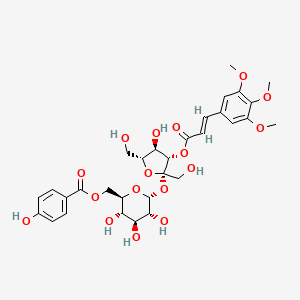
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as AZD-3965 and has been found to have promising anticancer properties.
作用機序
The mechanism of action of 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) involves the inhibition of MCT1, which is a transporter protein that plays a crucial role in lactate transport. MCT1 is overexpressed in cancer cells and is responsible for the uptake of lactate produced by cancer cells. Inhibition of MCT1 leads to a decrease in lactate transport and an increase in intracellular acidification, resulting in cancer cell death.
Biochemical and Physiological Effects:
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. AZD-3965 has also been found to reduce lactate production and increase intracellular acidification in cancer cells, leading to cancer cell death.
実験室実験の利点と制限
One of the major advantages of using 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) in lab experiments is its potential as an anticancer agent. It has been shown to be effective in preclinical studies against various types of cancer. However, one of the limitations of using AZD-3965 is its potential toxicity. Further studies are required to determine the optimal dosage and administration of this compound to minimize toxicity.
将来の方向性
There are several future directions for the research on 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2). One of the areas of research is the development of more potent and selective inhibitors of MCT1. Another area of research is the investigation of the potential of AZD-3965 in combination with other anticancer agents. Additionally, further studies are required to determine the optimal dosage and administration of this compound in clinical trials.
Conclusion:
In conclusion, 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been found to have promising anticancer properties by inhibiting MCT1. Further research is required to determine the optimal dosage and administration of this compound in clinical trials.
合成法
The synthesis of 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) involves the reaction between 3-azetidinecarboxylic acid and piperazine-1-sulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) and a base such as triethylamine. The product obtained is then purified by recrystallization or chromatography.
科学的研究の応用
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) has been extensively studied for its potential anticancer properties. It has been found to inhibit the monocarboxylate transporter 1 (MCT1) which is overexpressed in cancer cells. Inhibition of MCT1 leads to a decrease in lactate transport and an increase in intracellular acidification, resulting in cancer cell death. AZD-3965 has been shown to be effective in preclinical studies against various types of cancer, including breast, lung, and pancreatic cancer.
特性
CAS番号 |
178310-93-5 |
|---|---|
製品名 |
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) |
分子式 |
C23H28N2O5 |
分子量 |
0 |
同義語 |
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl (12S,13S,14E)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B1180813.png)